molecular formula C10H12N6O B15190580 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,7-dihydro-9-methyl-6-propyl- CAS No. 135446-06-9

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,7-dihydro-9-methyl-6-propyl-

Cat. No.: B15190580
CAS No.: 135446-06-9
M. Wt: 232.24 g/mol
InChI Key: JHLDKXBWLWVEEJ-UHFFFAOYSA-N
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Description

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,7-dihydro-9-methyl-6-propyl- is a complex organic compound belonging to the triazolopurine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,7-dihydro-9-methyl-6-propyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, large-scale batch processing, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or hydrogen halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,7-dihydro-9-methyl-6-propyl- is studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral, antimicrobial, and anticancer agents. Its ability to interact with specific biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it an important intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,7-dihydro-9-methyl-6-propyl- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3]thiadiazine

  • 1,2,4-Triazolo[4,3-a]quinoxaline

  • 1,2,4-Triazolo[4,3-c]quinazoline

Uniqueness: 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,7-dihydro-9-methyl-6-propyl- is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other triazolopurines

Properties

CAS No.

135446-06-9

Molecular Formula

C10H12N6O

Molecular Weight

232.24 g/mol

IUPAC Name

9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C10H12N6O/c1-3-4-15-8-7(14(2)5-11-8)9-13-12-6-16(9)10(15)17/h5-6H,3-4H2,1-2H3

InChI Key

JHLDKXBWLWVEEJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NN=CN3C1=O)N(C=N2)C

Origin of Product

United States

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